molecular formula C15H23NO5 B14149242 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate CAS No. 153080-82-1

1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate

Cat. No.: B14149242
CAS No.: 153080-82-1
M. Wt: 297.35 g/mol
InChI Key: DYXYXMNXNHISKL-QWRGUYRKSA-N
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Description

1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a propenyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Propenyl Group: This step often involves a Wittig reaction or a similar olefination process to introduce the propenyl group at the desired position.

    Esterification: The final step involves esterification reactions to introduce the ester functionalities at the appropriate positions on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted products with new functional groups replacing the ester groups.

Scientific Research Applications

1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-methyl-1-yl)-1,2-pyrrolidinedicarboxylate
  • 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-ethyl-1-yl)-1,2-pyrrolidinedicarboxylate

Uniqueness

1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate is unique due to its specific structural features, such as the propenyl group and the ester functionalities

Properties

CAS No.

153080-82-1

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4S)-5-oxo-4-prop-2-enylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C15H23NO5/c1-6-8-10-9-11(13(18)20-7-2)16(12(10)17)14(19)21-15(3,4)5/h6,10-11H,1,7-9H2,2-5H3/t10-,11-/m0/s1

InChI Key

DYXYXMNXNHISKL-QWRGUYRKSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)CC=C

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)CC=C

Origin of Product

United States

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